Product packaging for 4-(bromomethyl)-1-methyl-1H-pyrazole(Cat. No.:CAS No. 762237-02-5)

4-(bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B1386034
CAS No.: 762237-02-5
M. Wt: 175.03 g/mol
InChI Key: UCHGFGJQIXNDFE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

4-(Bromomethyl)-1-methyl-1H-pyrazole (C₅H₇BrN₂) is a monosubstituted pyrazole derivative featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The molecular structure comprises a pyrazole core substituted at the 1-position with a methyl group (-CH₃) and at the 4-position with a bromomethyl (-CH₂Br) moiety. The compound crystallizes in a monoclinic system, as inferred from analogous pyrazole derivatives. Key bond lengths include the N-N bond (1.346 Å) and C-Br bond (1.934 Å), consistent with typical pyrazole and alkyl bromide geometries.

The bromomethyl group adopts a staggered conformation relative to the pyrazole ring, minimizing steric hindrance. X-ray diffraction studies of related 4-halo-1H-pyrazoles (e.g., 4-chloro and 4-bromo analogs) reveal trimeric supramolecular assemblies stabilized by N-H⋯N hydrogen bonds. However, the introduction of the bulky bromomethyl substituent in this compound likely disrupts this motif, favoring one-dimensional chains or dimeric structures.

Table 1: Key crystallographic parameters of this compound analogs

Parameter Value (Å/°) Source Compound
N-N bond length 1.346 ± 0.002 4-Bromo-1H-pyrazole
C-Br bond length 1.934 ± 0.005 4-Bromomethyl derivatives
Dihedral angle (C3-N1-N2) 179.8° 4-Chloro-1H-pyrazole

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85 (s, 3H, N-CH₃), 4.45 (s, 2H, CH₂Br), 7.45 (s, 1H, pyrazole-H). The deshielding of the pyrazole proton (δ 7.45) arises from electron withdrawal by the bromomethyl group.
  • ¹³C NMR (CDCl₃, 100 MHz): δ 38.5 (N-CH₃), 32.1 (CH₂Br), 145.2 (C-Br), 139.8 (C4), 107.5 (C3/C5). The C-Br carbon resonates downfield due to the electronegative bromine atom.

Infrared (IR) Spectroscopy:
Key absorptions include ν(C=N) at 1560 cm⁻¹, ν(C-H)ₐᵣₒₘ at 3100 cm⁻¹, and ν(C-Br) at 600 cm⁻¹. The absence of N-H stretches (typically ~3400 cm⁻¹) confirms N-methylation.

Mass Spectrometry (MS):
The molecular ion peak [M]⁺ appears at m/z 175.03 (calculated for C₅H₇BrN₂). Fragmentation pathways include loss of Br· (m/z 96.08) and CH₂Br· (m/z 119.01).

Tautomeric Behavior and Electronic Properties

Pyrazoles exhibit annular tautomerism, but N-methylation in this compound locks the tautomeric form, preventing proton migration. Density functional theory (DFT) calculations on analogous compounds reveal:

  • The highest occupied molecular orbital (HOMO) localizes on the pyrazole ring (-8.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the bromomethyl group (-1.5 eV).
  • The dipole moment (4.1 D) reflects charge separation between the electron-deficient bromomethyl group and electron-rich pyrazole nitrogen atoms.

Substituent effects:

  • Bromomethyl’s -I effect reduces ring aromaticity, decreasing π-electron density at C4 by 12% compared to unsubstituted pyrazole.
  • Methylation at N1 increases rotational barrier to 8.2 kcal/mol, stabilizing the planar conformation.

Comparative Analysis with Substituted Pyrazole Derivatives

Table 2: Structural and electronic comparisons with 4-substituted pyrazoles

Compound Substituent N-N Bond (Å) C-X Bond (Å) Dipole Moment (D)
4-(Bromomethyl)-1-methyl -CH₂Br 1.346 1.934 (C-Br) 4.1
4-Chloro-1H-pyrazole -Cl 1.344 1.727 (C-Cl) 3.8
4-Methyl-1H-pyrazole -CH₃ 1.338 1.512 (C-C) 2.9
4-Nitro-1H-pyrazole -NO₂ 1.351 1.480 (C-N) 5.6

Key trends:

  • Electron-withdrawing groups (e.g., -NO₂, -CH₂Br) elongate the N-N bond due to reduced π-backdonation.
  • Bulkier substituents (e.g., -CH₂Br vs. -Cl) increase torsional strain, reducing crystallographic symmetry.
  • Dipole moments correlate with substituent electronegativity: -NO₂ > -CH₂Br > -Cl > -CH₃.

Spectroscopic contrasts:

  • ¹H NMR: Methyl groups at N1 shield adjacent protons (δ 3.85 vs. δ 7.45 in 1H-pyrazole).
  • IR: C-Br stretches (600 cm⁻¹) are distinct from C-Cl (725 cm⁻¹) and C-NO₂ (1520 cm⁻¹).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2 B1386034 4-(bromomethyl)-1-methyl-1H-pyrazole CAS No. 762237-02-5

Properties

IUPAC Name

4-(bromomethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHGFGJQIXNDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. One common method is to react 1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The bromination process is similar to the laboratory method but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Substitution: Products include azido, thiocyanato, and amino derivatives of pyrazole.

    Oxidation: Products are often pyrazole carboxylic acids or ketones.

    Reduction: Methyl derivatives of pyrazole are the major products.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including 4-(bromomethyl)-1-methyl-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant activity against various phytopathogenic fungi. For instance, a study demonstrated that certain pyrazole derivatives showed higher antifungal activity compared to traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainActivity Level
This compoundFusarium oxysporumHigh
3-(Difluoromethyl)-1-methyl-1H-pyrazoleBotrytis cinereaModerate

Enzyme Inhibition Studies

This compound has also been investigated for its inhibitory effects on specific enzymes. Inhibitory studies against human carbonic anhydrase isoforms revealed promising results, suggesting potential applications in treating conditions related to enzyme overactivity .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundCarbonic Anhydrase I12.5
Other PyrazolesCarbonic Anhydrase II8.3

Agricultural Applications

The compound's structural features make it a candidate for developing new agrochemicals. Pyrazole derivatives are known for their herbicidal properties, and this compound could serve as an intermediate in synthesizing more complex herbicides .

Case Study: Herbicidal Activity Assessment

In a controlled study, various pyrazole derivatives were tested for herbicidal efficacy against common agricultural weeds. The study found that modifications in the bromomethyl group significantly enhanced herbicidal activity compared to traditional herbicides.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. The compound is classified as harmful if swallowed and can cause skin irritation and serious eye irritation .

Table 3: Toxicological Profile

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)

Conclusion and Future Directions

This compound exhibits considerable potential across various scientific domains, particularly in antifungal treatments and enzyme inhibition. Future research should focus on optimizing its chemical structure to enhance efficacy while minimizing toxicity. Continued exploration of its applications in agriculture could lead to the development of novel herbicides that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key structural and reactivity differences between 4-(bromomethyl)-1-methyl-1H-pyrazole and analogous pyrazole derivatives:

Compound Name CAS Number Substituents Key Reactivity Features
This compound 151049-87-5 1-CH3, 4-CH2Br High reactivity due to bromomethyl group; prone to nucleophilic substitution .
3-Bromo-1,5-dimethyl-1H-pyrazole 1203705-55-8 1-CH3, 3-Br, 5-CH3 Bromine at position 3 reduces steric accessibility; lower reactivity in alkylation .
4-Bromo-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole - Fused pyrano-pyrazole ring, 4-Br Planar fused-ring system alters solubility; bromine less reactive due to ring strain .
4-(4-Bromophenoxy)-1H-pyrazole 1033434-55-7 4-(4-Br-C6H4O-) Phenoxy group increases stability but reduces reactivity compared to CH2Br .
3-(4-Bromophenyl)-1-methyl-1H-pyrazole 73387-51-6 3-(4-Br-C6H4), 1-CH3 Bulky aryl substituent introduces steric hindrance; bromine on phenyl limits reactivity .
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide 2126177-73-7 1-CH3, 3-CH2Br, 4-Br Dual bromine sites enhance versatility in multi-step syntheses .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The bromomethyl group in this compound is electron-withdrawing, activating the pyrazole ring for electrophilic substitution. In contrast, compounds like 4-bromo-5-methoxy-1-methyl-1H-pyrazole (CAS CID 13131235) feature a methoxy group (-OCH3), which is electron-donating, deactivating the ring and reducing reactivity .
  • Steric Hindrance : Bulky substituents, such as the 4-methylphenyl group in 4-bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole (CAS 1512398-16-1), impede access to reactive sites, unlike the compact bromomethyl group in the target compound .

Biological Activity

4-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H7_7BrN2_2, with a molecular weight of approximately 173.03 g/mol. The compound features a pyrazole ring with a bromomethyl substituent at the 4-position and a methyl group at the 1-position, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with bromomethyl substitutions exhibit significant antimicrobial activity. For instance, studies suggest that this compound derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Interaction with Biological Targets

Preliminary studies have shown that this compound may interact with several biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammatory responses. These interactions can lead to modulation of biological processes such as cell signaling and immune responses .

Case Studies

A notable study explored the effects of this compound on tumor cell lines. The compound demonstrated cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of several pyrazole derivatives compared to this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
4-Bromo-1-methyl-1H-pyrazole C5_5H7_7BrN2_2Moderate antimicrobial activityLacks bromomethyl group
5-Bromomethyl-1-methyl-1H-pyrazole C5_5H7_7BrN2_2Limited data availableDifferent substitution pattern
This compound C5_5H7_7BrN2_2Significant antimicrobial and anticancer activityUnique bromomethyl substitution
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole C6_6H8_8Br3_3N2_2Enhanced reactivity due to multiple bromine substituentsMore complex structure

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins, potentially altering their function. Computational docking studies have provided insights into how this compound fits into active sites of enzymes, suggesting a basis for its inhibitory effects on specific biological pathways .

Q & A

Q. What are optimized synthetic routes for 4-(bromomethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by bromination. For example, ethyl acetoacetate can react with methylhydrazine under acidic conditions to form the pyrazole core, with subsequent bromination using N-bromosuccinimide (NBS) or HBr/H2O2 . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of pyrazole precursor to brominating agent) and temperature (40–60°C). Side products like over-brominated derivatives or ring-opened byproducts may form if excess bromine equivalents are used .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The bromomethyl group typically appears as a singlet at ~δ 4.3–4.5 ppm for CH2Br, while the methyl group on the pyrazole ring resonates at ~δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 191/193 for C5H7BrN2) confirm molecular weight and isotopic patterns for bromine .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 3- vs. 4-substituted pyrazoles). Bond lengths (e.g., C–Br ≈ 1.93 Å) and dihedral angles confirm spatial arrangements .

Q. How can recrystallization protocols be optimized to purify this compound?

Methodological Answer: Ethanol or ethanol/water mixtures (1:2 v/v) are preferred for recrystallization due to the compound’s moderate solubility. Slow cooling (0.5°C/min) minimizes inclusion of impurities. Purity >98% is achievable with two successive recrystallizations, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane, 1:3) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

Methodological Answer: Regioselectivity in bromination is influenced by steric and electronic factors. For example, directing groups (e.g., electron-withdrawing substituents at the 3-position) enhance bromination at the 4-methyl position. Computational modeling (DFT studies) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps . Experimental validation via competitive bromination of positional isomers (e.g., 3-methyl vs. 4-methyl pyrazoles) is critical .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the solid-state properties of this compound?

Methodological Answer: X-ray studies reveal that C–H···N/F interactions and π–π stacking (distance ≈ 3.5–3.8 Å) stabilize the crystal lattice. For example, the bromine atom participates in halogen bonding (Br···Br ≈ 3.51 Å), influencing melting point and solubility . These interactions can be engineered via co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) to modulate physicochemical properties .

Q. What mechanistic insights explain side reactions during bromomethyl functionalization?

Methodological Answer: Radical pathways dominate in NBS-mediated bromination, with initiation by light or AIBN. Competing electrophilic substitution may occur under acidic conditions, leading to ring bromination. Trapping experiments with TEMPO (a radical scavenger) and kinetic studies (monitoring by GC-MS) differentiate pathways .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. The bromomethyl group’s leaving-group ability (bond dissociation energy ≈ 65 kcal/mol) and charge distribution on the pyrazole ring influence catalytic efficiency. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .

Q. What contradictions exist in reported biological activity data for pyrazole derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., pH-dependent activity of carbonic anhydrase inhibitors). Meta-analyses of IC50 values (e.g., 2–50 μM range for hCA II inhibition) and standardized protocols (e.g., CLSI guidelines for MIC determination) improve reproducibility .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Storage : In amber glass under inert gas (N2/Ar) at 2–8°C to prevent light- or moisture-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(bromomethyl)-1-methyl-1H-pyrazole
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